molecular formula C9H10ClNO4S B1660018 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate CAS No. 706-67-2

2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate

Cat. No.: B1660018
CAS No.: 706-67-2
M. Wt: 263.7 g/mol
InChI Key: FLSYUUDKLRRXAO-UHFFFAOYSA-M
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Description

2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate is a key synthetic intermediate in the preparation of advanced fluorescent probes and dyes. As a quaternary benzothiazolium salt, its core structure is integral to the development of styryl-type dyes, which are prominent in the field of amyloid fibril research . These dyes are crucial for studying the formation and structure of protein aggregates associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . The perchlorate counterion can influence the compound's crystallization and solubility properties, making it a versatile reactant in organic synthesis. Benzothiazole derivatives, in general, represent a privileged scaffold in medicinal chemistry and drug discovery due to their wide spectrum of pharmacological activities, which include antitumor, antimicrobial, and anti-inflammatory properties . Researchers value this compound for creating molecular rotors whose fluorescence quantum yield increases significantly upon binding to specific biological targets, enabling sensitive detection and imaging . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2,3-dimethyl-1,3-benzothiazol-3-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.ClHO4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSYUUDKLRRXAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494922
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-67-2
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization of Benzothiazole Precursors

The foundational step involves alkylation of 2,3-dimethylbenzothiazole to form the quaternary ammonium center. Methylating agents such as methyl iodide or dimethyl sulfate are employed under anhydrous conditions.

Reaction Scheme:
$$ \text{2,3-Dimethylbenzothiazole} + \text{CH}_3\text{I} \rightarrow \text{2,3-Dimethyl-1,3-benzothiazol-3-ium iodide} $$

Key parameters:

  • Solvent : Anhydrous diethyl ether or dichloromethane minimizes side reactions.
  • Temperature : 0–25°C to prevent over-alkylation.
  • Stoichiometry : A 1.2:1 molar ratio of methylating agent to benzothiazole ensures complete quaternization.

Anion Exchange with Perchlorate

The iodide intermediate undergoes metathesis with sodium perchlorate to yield the target compound:

$$ \text{2,3-Dimethyl-1,3-benzothiazol-3-ium iodide} + \text{NaClO}_4 \rightarrow \text{2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate} + \text{NaI} $$

Optimization Insights:

  • Solvent : Ethanol-water mixtures (3:1 v/v) enhance ionic mobility and precipitate the product.
  • Yield : 85–92% after recrystallization from acetonitrile.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically influences reaction rates and product purity:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%)
Diethyl ether 4.3 1.2 78
Dichloromethane 8.9 2.8 85
Acetonitrile 37.5 4.1 92

Polar aprotic solvents like acetonitrile accelerate quaternization but require stringent dryness to avoid hydrolysis.

Temperature and Time

Elevated temperatures reduce reaction times but risk decomposition:

Temperature (°C) Time (h) Purity (%)
0 48 95
25 24 93
40 12 88

Lower temperatures favor higher purity, while 25°C balances efficiency and quality.

Stoichiometry and Reagent Purity

Excess methylating agent (1.2–1.5 equiv) ensures complete conversion. Industrial-grade reagents necessitate pre-purification to remove oxidizing impurities that could degrade the perchlorate anion.

Industrial-Scale Production Methods

Large-scale synthesis adapts laboratory protocols with the following modifications:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce batch variability.
  • Crystallization : Anti-solvent addition (e.g., ethyl acetate) precipitates the product with >99% purity.
  • Drying : Fluidized-bed drying at 50°C under nitrogen prevents thermal decomposition.

Purification and Characterization Techniques

Recrystallization

Recrystallization solvents impact crystal morphology and purity:

Solvent Crystal Habit Purity (%)
Acetonitrile Needles 99
Ethanol Prisms 97
Water Amorphous 95

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, N-CH₃), δ 2.98 (s, 3H, C-CH₃), δ 7.2–7.8 (m, 4H, aromatic).
  • IR : 1090 cm⁻¹ (ClO₄⁻ symmetric stretch), 1540 cm⁻¹ (C=N⁺ vibration).

Comparative Analysis with Analogous Salts

The perchlorate derivative exhibits distinct properties compared to halide analogs:

Property Perchlorate Iodide
Solubility (DMSO) 120 g/L 45 g/L
Thermal Stability Decomposes @ 220°C Stable @ 250°C
Reactivity Oxidizing agent Non-oxidizing

Perchlorate’s oxidizing nature necessitates inert atmospheres during handling.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the benzothiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) facilitate the formation of sulfoxides or sulfones. For example:

Cation+H2O2Sulfoxide/Sulfone derivatives\text{Cation} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone derivatives}

The extent of oxidation depends on reaction duration and stoichiometry of the oxidizing agent .

Oxidizing Agent Product Conditions
H₂O₂ (30%)SulfoxideRoom temperature, 12–24 hrs
KMnO₄ (acidic)SulfoneReflux, 6–8 hrs

Reduction Reactions

Reduction of the thiazolium ring can occur using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to ring-opening or formation of thiol intermediates. The perchlorate anion remains inert during these processes .

Reducing Agent Product Conditions
NaBH₄Thiol derivativeEthanol, 40–50°C, 4 hrs
LiAlH₄Ring-opened amine complexDry THF, 0°C, 2 hrs

Nucleophilic Substitution

The electrophilic nitrogen in the thiazolium ring attracts nucleophiles (e.g., hydroxide, amines), leading to substitution at the 2-position. This reactivity is critical for synthesizing functionalized benzothiazole derivatives .

Cation+NuSubstituted benzothiazole\text{Cation} + \text{Nu}^- \rightarrow \text{Substituted benzothiazole}

Nucleophile Product Conditions
OH⁻2-HydroxybenzothiazoleAqueous NaOH, 60°C, 3 hrs
NH₃2-Aminobenzothiazole derivativeAmmonia/MeOH, reflux, 6 hrs

Condensation Reactions

The methyl groups at positions 2 and 3 participate in condensation with aldehydes or ketones under basic conditions, forming extended π-conjugated systems. This property is leveraged in dye chemistry and materials science.

Cation+RCHOExtended aromatic system\text{Cation} + \text{RCHO} \rightarrow \text{Extended aromatic system}

Thermal Decomposition

At elevated temperatures (>200°C), the perchlorate anion acts as an oxidizing agent, leading to exothermic decomposition. This reaction is highly sensitive to impurities and requires careful handling .

Cation\cdotpClO₄⁻ΔCO2+SO2+HCl+other fragments\text{Cation·ClO₄⁻} \xrightarrow{\Delta} \text{CO}_2 + \text{SO}_2 + \text{HCl} + \text{other fragments}

Comparative Reactivity with Analogous Salts

The perchlorate anion enhances solubility in polar aprotic solvents compared to iodide or chloride analogs, influencing reaction kinetics. For example:

Property Perchlorate Salt Iodide Salt
Solubility in DMSOHighModerate
Oxidation StabilityModerateLow (iodide oxidation)
Nucleophilic Substitution RateFasterSlower

Key Considerations

  • Safety : The perchlorate group poses explosion risks under thermal or mechanical stress.

  • Solvent Choice : Reactions are typically conducted in acetonitrile or DMF to enhance solubility.

  • Counterion Effects : The perchlorate anion’s low basicity minimizes side reactions compared to halide salts .

Scientific Research Applications

General Reaction Scheme

2 3 Dimethylbenzothiazole+Perchloric Acid2 3 Dimethyl 1 3 benzothiazol 3 ium perchlorate\text{2 3 Dimethylbenzothiazole}+\text{Perchloric Acid}\rightarrow \text{2 3 Dimethyl 1 3 benzothiazol 3 ium perchlorate}

Organic Synthesis

2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate serves as a valuable reagent in organic synthesis. It can act as a precursor for synthesizing various benzothiazole derivatives, which are important in pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions allows for the formation of diverse chemical products.

Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionSodium borohydrideThiols
SubstitutionNucleophilesVarious derivatives

Biological Research

The compound has potential applications in biological studies, particularly in enzyme inhibition assays and as a fluorescent probe. Its interaction with biological molecules can provide insights into enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition
Research indicates that benzothiazole derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical structure contributes to the stability and color properties of these materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications: Benzothiazole vs. Benzotriazole

The substitution of the benzothiazole ring with a benzotriazole moiety significantly alters electronic and steric properties. This structural difference enables applications in coordination chemistry, such as forming complexes with iron (e.g., tetrachloridoferrate(III)), which are absent in benzothiazolium derivatives.

Substituent Effects: Methyl vs. Ethyl Groups

Alkyl substituents influence lipophilicity and steric bulk. The ethyl-substituted benzothiazolium perchlorate (evidence 7) exhibits a high calculated logP of 7.45, indicating strong lipophilicity, which may limit aqueous solubility but improve membrane permeability in biological applications. The target compound’s dimethyl substituents likely reduce logP compared to ethyl analogs, balancing solubility and reactivity.

Counterion Impact: Perchlorate vs. Other Anions

The perchlorate anion (ClO₄⁻) distinguishes the target compound from salts like tetrachloridoferrate(III) (evidence 5). Perchlorate’s strong oxidizing nature and high solubility in polar solvents make it advantageous in electrochemical applications but raise environmental concerns due to perchlorate’s persistence in water systems (evidence 3, 6). In contrast, tetrachloridoferrate(III) enables magnetic or catalytic functionalities but may precipitate in aqueous environments. Remediation strategies for perchlorate-contaminated sites (e.g., ion exchange, bioremediation; Table 1-1 in evidence 3) highlight the environmental trade-offs of using perchlorate salts .

Physical and Environmental Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents Counterion logP (Calculated) Key Applications Environmental Concerns
2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate Benzothiazole 2-,3-CH₃ ClO₄⁻ ~5.2 (estimated) Catalysis, sensors, dyes Perchlorate contamination
1,3-Dimethyl-1H-benzotriazol-3-ium tetrachloridoferrate(III) Benzotriazole 1-,3-CH₃ [FeCl₄]⁻ N/A Coordination chemistry Heavy metal leaching
Ethyl-substituted benzothiazolium perchlorate (evidence 7) Benzothiazole 3-C₂H₅ ClO₄⁻ 7.45 Bioimaging, organic electronics High lipophilicity

Biological Activity

2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClNO₄S. The compound features a benzothiazole core, which is often associated with various pharmacological properties. Its structural characteristics contribute to its interaction with biological systems.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes, impacting metabolic pathways.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can disrupt tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival.

Research Findings

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a therapeutic range for potential clinical applications.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound could reduce cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis through ROS generation.

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves quaternization of the benzothiazole precursor with methylating agents (e.g., methyl fluorosulfonate) in anhydrous diethyl ether, followed by anion exchange with sodium perchlorate. Key parameters include:

  • Solvent selection : Use aprotic solvents (e.g., ether) to minimize side reactions.
  • Stoichiometry : Excess methylating agent ensures complete quaternization.
  • Temperature : Room temperature avoids decomposition, but reflux may be required for stubborn reactions (e.g., 24 h for 1,2,3-trimethylindizoxazoline perchlorate synthesis).
  • Purification : Precipitation via aqueous perchlorate addition and recrystallization from hot water or acetonitrile improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in acidic solvents (e.g., CF3_3CO2_2H) resolve aromatic protons and methyl groups. For example, methyl resonances appear at δ 2.5–4.2 ppm .
  • UV-Vis Spectroscopy : Strong absorption bands (e.g., 574 nm in CH3_3SCN) confirm extended conjugation in styryl derivatives .
  • Ion Chromatography-Tandem Mass Spectrometry (IC-MS) : Detects trace perchlorate release in environmental matrices with limits of quantification <1 ppb .

Advanced Research Questions

Q. How can researchers employ SHELX and OLEX2 software suites for accurate crystal structure determination and refinement of benzothiazolium perchlorate derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction data (Mo/Kα radiation) to resolve perchlorate anion disorder.
  • Structure Solution : SHELXD (charge flipping) or SHELXT (intrinsic phasing) for initial model generation.
  • Refinement : SHELXL refines anisotropic displacement parameters, hydrogen atom positions, and resolves twinning (common in perchlorate salts).
  • Validation : OLEX2 integrates ORTEP-3 for thermal ellipsoid visualization and validates geometry using PLATON (e.g., checking for voids or incorrect symmetry) .

Q. What methodological considerations are critical when analyzing the environmental or biological fate of this compound, particularly regarding perchlorate anion release?

Methodological Answer:

  • Sample Preparation : Use ion chromatography-grade resins to isolate perchlorate from complex matrices (e.g., soil, biological tissues) .
  • Non-Thyroidal Mechanisms : Assess gonadal histopathology (e.g., ovarian follicle hyperplasia in fish models) alongside thyroid hormone (T3/T4) levels to capture compensatory effects .
  • Dose-Response Design : Include low-dose (10 ppm) and high-dose (100 ppm) groups to detect non-monotonic effects, as seen in stickleback thyroid follicle hyperplasia .

Q. How can non-monotonic dose-response relationships observed in perchlorate toxicity studies inform experimental design for assessing compound bioactivity?

Methodological Answer:

  • Endpoint Selection : Prioritize histological endpoints (e.g., thyroid follicle count, gonadal development) over hormone levels, as T3/T4 may remain stable despite morphological changes .
  • Temporal Resolution : Conduct longitudinal studies to distinguish transient compensatory responses (e.g., thyroid hyperplasia) from permanent damage.
  • Statistical Models : Use polynomial regression or benchmark dose (BMD) modeling to capture U-shaped or inverted-U response curves .

Q. What strategies resolve contradictions in crystallographic data between predicted and observed molecular geometries for heterocyclic perchlorate salts?

Methodological Answer:

  • Disorder Modeling : Split perchlorate anion positions (ClO4_4^-) over multiple sites and refine occupancy factors.
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands for twinned crystals.
  • Validation Tools : Use Rint_{\text{int}} and CC1/2_{1/2} to assess data quality, and check for hydrogen bonding interactions that stabilize unexpected conformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate
Reactant of Route 2
2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate

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